N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of different functional groups such as the 4-chlorobenzyl, furan-2-ylmethyl, and chromene moieties contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzylamine, furan-2-carbaldehyde, and 2-oxo-2H-chromene-3-carboxylic acid.
Formation of Intermediate: The first step involves the condensation of 4-chlorobenzylamine with furan-2-carbaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous flow techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxylate
- N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-sulfonamide
Uniqueness
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological applications.
Properties
Molecular Formula |
C22H16ClNO4 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H16ClNO4/c23-17-9-7-15(8-10-17)13-24(14-18-5-3-11-27-18)21(25)19-12-16-4-1-2-6-20(16)28-22(19)26/h1-12H,13-14H2 |
InChI Key |
ZKGYGAWRKQBYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
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